molecular formula C10H14O3 B1611555 Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolan]-3-one CAS No. 70260-47-8

Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolan]-3-one

Cat. No.: B1611555
CAS No.: 70260-47-8
M. Wt: 182.22 g/mol
InChI Key: GXXDQCQJQADFEF-UHFFFAOYSA-N
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Description

Historical Context and Classification of Spiro Compounds

Spiro compounds, characterized by two or more rings sharing a single atom (the spiroatom), were first systematically described by Adolf von Baeyer in 1900. These compounds are classified based on ring composition: carbocyclic (all-carbon rings) or heterocyclic (containing non-carbon atoms). The compound Spiro[bicyclo[3.2.1]octane-8,2'-dioxolan]-3-one falls into the heterocyclic category due to its 1,3-dioxolane ring, which incorporates oxygen atoms.

Spiro systems are further categorized by their bicyclic or polycyclic nature. This molecule is bicyclic, featuring a bicyclo[3.2.1]octane framework fused to a 1,3-dioxolane ring via a quaternary carbon spiroatom. Such structures are notable for their conformational rigidity and three-dimensional geometry, which have implications in drug design and materials science.

Nomenclature and Structural Identification

The IUPAC name Spiro[bicyclo[3.2.1]octane-8,2'-dioxolan]-3-one follows systematic rules:

  • Spiro prefix : Indicates the spiro junction between two rings.
  • Bicyclo[3.2.1]octane : Specifies a bicyclic system with bridge lengths of 3, 2, and 1 carbons.
  • 8,2'-dioxolan : Denotes the spiro connection at position 8 of the bicyclo system and position 2' of the dioxolane.
  • -3-one : Identifies the ketone group at position 3 of the bicyclo framework.

The structural numbering begins at the smaller ring (dioxolane) adjacent to the spiroatom, proceeds through the bicyclo system, and assigns the ketone to position 3. The molecule’s rigidity arises from the spiro junction and bicyclic framework, which limit rotational freedom.

Chemical Identity and Registry Information

The compound’s chemical identity is summarized below:

Property Details
IUPAC Name Spiro[1,3-dioxolane-2,8'-bicyclo[3.2.1]octane]-3'-one
CAS Registry Number 70260-47-8
Molecular Formula C₁₀H₁₄O₃
Molecular Weight 182.22 g/mol
SMILES C1CC2CC(=O)CC1C23OCCO3
InChI Key GXXDQCQJQADFEF-UHFFFAOYSA-N
PubChem CID 12518512
Key Spectral Data (IR/NMR) Ketone C=O stretch ~1700 cm⁻¹; bicyclo protons δ 1.2–2.8 ppm

Significance in Organic Chemistry and Heterocyclic Systems

Spiro[bicyclo[3.2.1]octane-8,2'-dioxolan]-3-one exemplifies the intersection of spiro chemistry and heterocyclic systems . Its dioxolane ring serves as a protective group for ketones, enabling controlled reactivity in multi-step syntheses. The spiro architecture confers steric hindrance and rigidity, making it valuable in:

  • Pharmaceutical intermediates : Analogous to spironolactone, a diuretic drug.
  • Materials science : As a building block for polymers with tailored optical properties.
  • Catalysis : Rigid frameworks stabilize transition states in asymmetric reactions.

The compound’s bicyclo[3.2.1]octane core is structurally distinct from simpler spiranes (e.g., spiropentane), offering unique electronic and steric profiles for further functionalization. Recent studies highlight its potential in synthesizing spiro-flavonoids and other bioactive molecules.

Properties

IUPAC Name

spiro[1,3-dioxolane-2,8'-bicyclo[3.2.1]octane]-3'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c11-9-5-7-1-2-8(6-9)10(7)12-3-4-13-10/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXDQCQJQADFEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)CC1C23OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90501112
Record name 3H-Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolan]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70260-47-8
Record name 3H-Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolan]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of Spiro[bicyclo[3.2.1]octane-8,2'-dioxolan]-3-one generally proceeds via:

  • Starting from bicyclo[3.2.1]octane-3-one or related bicyclic ketones.
  • Formation of the 1,3-dioxolane ring by reaction of the ketone with ethylene glycol under acid catalysis.
  • Control of stereochemistry and ring fusion through careful choice of reaction conditions such as temperature, solvent, and catalysts.

Preparation of the Bicyclo[3.2.1]octane-3-one Core

The bicyclo[3.2.1]octane-3-one core is typically prepared by oxidation or ring expansion reactions starting from bicyclic precursors:

  • One method involves the oxidation of bicyclic alkenes or alcohols using oxidizing agents such as manganese dioxide, chromium-based reagents (Jones reagent), or dimethyl sulfoxide-based oxidations (e.g., Swern oxidation).
  • For example, bicyclo[3.2.1]oct-3-en-2-one derivatives can be prepared by controlled oxidation of bicyclo[3.2.1]octenes under mild conditions to preserve ring integrity and stereochemistry.

Formation of the Spiro 1,3-Dioxolane Ring

The key step in forming the spiro compound is the acetalization of the bicyclic ketone with ethylene glycol:

  • The bicyclo[3.2.1]octane-3-one is reacted with ethylene glycol in the presence of an acid catalyst such as para-toluenesulfonic acid (p-TsOH).
  • The reaction is typically conducted in a solvent like benzene or dichloromethane under reflux with a Dean-Stark apparatus to continuously remove water and drive the equilibrium toward acetal formation.
  • This step results in the formation of the spiro-fused 1,3-dioxolane ring at the ketone carbonyl position, creating the spiro[bicyclo[3.2.1]octane-8,2'-dioxolan]-3-one structure.
  • Yields reported for similar spiro-dioxolane formations are high, often exceeding 90%, demonstrating the efficiency of this approach.

Detailed Experimental Procedure Example

A representative synthesis from the literature is as follows:

Step Reagents & Conditions Outcome & Yield
1. Starting material Bicyclo[3.2.0]hept-2-en-6-one (30 mmol) Precursor ketone
2. Acetalization Ethylene glycol (180 mmol), catalytic p-TsOH, benzene, reflux 5 h, Dean-Stark apparatus Spiro[bicyclo[3.2.0]hept-2-ene-6,2'-dioxolane] obtained as viscous liquid
3. Work-up Wash with saturated NaHCO3, water; dry over MgSO4; solvent removal Purification by alumina column chromatography
4. Yield 92% isolated yield High purity confirmed by NMR

This procedure can be adapted to bicyclo[3.2.1]octane-3-one analogues to yield the target spiro compound.

Alternative Synthetic Routes and Variations

  • Double Michael Addition to Dienones: An alternative approach involves the double Michael addition of carbon nucleophiles to cyclic dienones to build bicyclo[3.2.1]octane-3-one frameworks, which can then be converted to the spiro-dioxolane by acetalization.

  • Dichlorocarbene Addition and Ring Expansion: Some studies describe the addition of dichlorocarbene to bicyclo[3.2.0]hept-2-en-6-one derivatives to yield ring-expanded or functionalized bicyclic ketones, which serve as intermediates for spiro-dioxolane formation.

  • Base-Mediated Cyclization and Oxidation: Patented methods describe the use of base (e.g., sodium hydroxide) and phase-transfer catalysts to convert chlorinated bicyclic precursors into bicyclic ketones, followed by oxidation and acetalization steps to form the spiro compounds.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Benzene, dichloromethane, toluene Choice affects solubility and reaction rate
Catalyst p-Toluenesulfonic acid (p-TsOH) Acid catalysis essential for acetal formation
Temperature Reflux (80-110 °C) Dean-Stark apparatus used to remove water
Reaction Time 5-13 hours Longer times improve conversion
Work-up Washing with NaHCO3, water; drying Removes acid and impurities
Purification Column chromatography (silica or alumina) Ensures high purity

Analytical and Characterization Data

  • NMR Spectroscopy: Characteristic signals for the spiro-dioxolane ring protons appear between 3.5–4.2 ppm (1H NMR), with bicyclic ring protons spanning 1.5–3.0 ppm.
  • IR Spectroscopy: Carbonyl stretch around 1700 cm⁻¹ confirms ketone presence; acetal C–O stretches observed near 1100 cm⁻¹.
  • Mass Spectrometry: Molecular ion peak consistent with the spiro compound molecular weight.
  • Chromatography: Silica gel chromatography effectively separates isomeric or side products.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Acid-catalyzed acetalization Bicyclo[3.2.1]octane-3-one + ethylene glycol p-TsOH, benzene reflux, Dean-Stark 90–95 Most common, high yield
Double Michael addition Cyclic dienones Carbon nucleophiles, base catalysis 42–96 Builds bicyclic core before acetal
Dichlorocarbene addition Bicyclo[3.2.0]hept-2-en-6-one Chloroform, base, phase-transfer catalyst ~50 Functionalized intermediates
Oxidation of bicyclic alkenes Bicyclo[3.2.1]octenes MnO2, Jones reagent, Swern oxidation Variable Prepares ketone precursor

Chemical Reactions Analysis

Types of Reactions

Spiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolan]-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the bicyclo[3.2.1]octane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, Spiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolan]-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

The compound has potential applications in biology, particularly in the design of novel bioactive molecules. Its spirocyclic structure can mimic certain natural products, making it useful for drug discovery and development.

Medicine

In medicine, derivatives of Spiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolan]-3-one are investigated for their pharmacological properties. These derivatives may exhibit activity against various diseases, including cancer and infectious diseases.

Industry

Industrially, the compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism by which Spiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolan]-3-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Impact of Bicyclo System :

  • Ring Strain : Bicyclo[3.2.1]octane balances moderate strain and stability, enhancing reactivity in cycloadditions (e.g., [4+3] reactions with tetrachloro intermediates) .
  • Steric Effects : Larger systems (e.g., [3.3.1]) impede functionalization, while smaller systems (e.g., [2.2.1]) improve natural abundance .

Halogenated Derivatives and Reactivity

2,2,4,4-Tetrachloro-spiro(bicyclo[3.2.1]oct-6-ene-8,1'-cyclopropane)-3-one (2c) :

  • Synthesis : Generated via [4+3] cycloaddition of hexachloroacetone with spiro[2.4]hepta-4,6-diene (45% yield, m.p. 103–104°C) .
  • Key Feature : Chlorine substituents increase electrophilicity, enabling use as a precursor for polycyclic scaffolds .

Comparison with Target Compound :

  • The ketone group in Spiro[...]-3-one offers nucleophilic sites for esterification (e.g., benzoate derivatives in ), while halogenation enhances electrophilic reactivity .

3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane] :

  • Structure: Incorporates a nitrogen atom in the bicyclo system and a benzyl group (C₁₆H₂₁NO₂, MW 259.34).
  • Properties : Requires inert atmosphere storage (2–8°C), indicating sensitivity to oxidation .

Biological Activity

Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolan]-3-one, a compound with the molecular formula C10H14O3C_{10}H_{14}O_3 and CAS number 70260-47-8, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

  • Molecular Weight : 182.22 g/mol
  • Structure : The compound features a spiro structure that contributes to its biological properties.
  • Synthesis : Various synthetic routes have been explored for the production of this compound, often involving cycloaddition reactions and other organic transformations.

Anticancer Properties

Recent studies have highlighted the anticancer potential of spiro compounds. For example, spiro-flavonoids have shown significant activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A critical review indicated that spiro-flavonoids possess anti-inflammatory and anticancer activities both in vitro and in vivo, suggesting that this compound may exhibit similar effects due to its structural characteristics .

Anti-inflammatory Effects

The anti-inflammatory properties of spiro compounds are well-documented. In particular, studies have demonstrated that spiro-flavonoids can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cellular models. This suggests that this compound may also exert anti-inflammatory effects through similar pathways.

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzyme Activity : Some studies indicate that spiro compounds can inhibit key enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : These compounds may interfere with signaling pathways related to cell proliferation and survival.

Data Table: Biological Activity Overview

Biological ActivityEvidenceReference
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryInhibition of pro-inflammatory cytokines
Enzyme inhibitionInhibition of key metabolic enzymes

Study 1: Anticancer Activity

A study conducted on various spiro-flavonoids revealed their ability to induce apoptosis in breast cancer cells (MCF-7). The study utilized flow cytometry to assess cell viability and apoptosis levels after treatment with different concentrations of spiro-flavonoids derived from natural sources.

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of spiro compounds in a murine model of acute inflammation. The results showed a significant reduction in paw edema following treatment with spiro derivatives compared to control groups.

Q & A

Q. How does the spiro-dioxolane moiety influence the compound’s conformational stability?

  • Methodological Answer : The dioxolane ring imposes torsional constraints, reducing conformational flexibility. lists the compound’s molecular formula (C10H16O3), and dynamic NMR studies could quantify rotational barriers around the spiro junction .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolan]-3-one
Reactant of Route 2
Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolan]-3-one

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